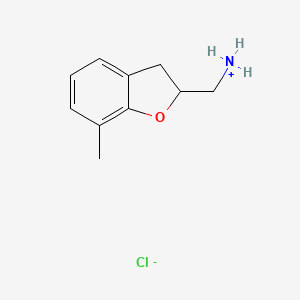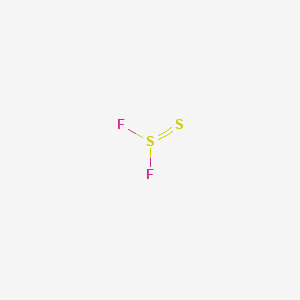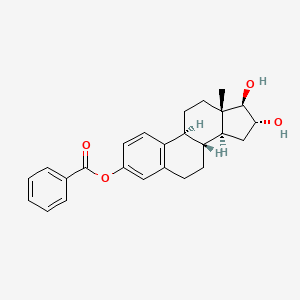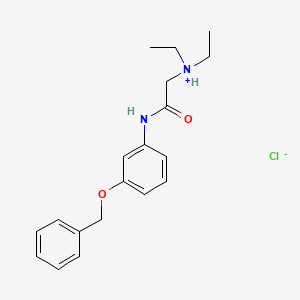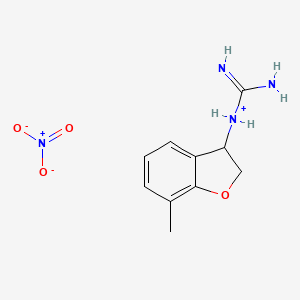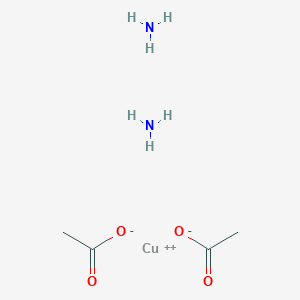
2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a synthetic organic compound It features a benzodioxole ring and a dihydroxyphenyl group, which are common motifs in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dihydroxyphenyl Group: This step involves the coupling of the benzodioxole intermediate with a suitable dihydroxyphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential application in the design of sensors for detecting various analytes.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
2-(1,3-Benzodioxol-5-yl)-1-(3,4-dihydroxyphenyl)ethanone: Contains additional hydroxyl groups, potentially altering its reactivity and biological activity.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the benzodioxole and dihydroxyphenyl moieties may confer unique properties not found in other similar compounds.
特性
CAS番号 |
159647-53-7 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H16O5/c1-2-11-7-12(15(20)8-13(11)18)14(19)5-10-3-4-16-17(6-10)22-9-21-16/h3-4,6-8,18,20H,2,5,9H2,1H3 |
InChIキー |
XUGRNSSQYYXXBH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


